molecular formula C11H15N5 B5519928 1H-Purin-6-amine, N-cyclohexyl- CAS No. 7674-45-5

1H-Purin-6-amine, N-cyclohexyl-

Cat. No.: B5519928
CAS No.: 7674-45-5
M. Wt: 217.27 g/mol
InChI Key: YEWYVRQMZKOENB-UHFFFAOYSA-N
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Description

1H-Purin-6-amine, N-cyclohexyl- is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1H-Purin-6-amine, N-cyclohexyl- typically involves the reaction of 6-chloropurine with cyclohexylamine. This reaction can be carried out without any catalyst, making it a straightforward process . The reaction conditions usually involve heating the reactants in a suitable solvent such as ethanol or water. Industrial production methods may vary, but the fundamental approach remains the same, focusing on the efficient conversion of 6-chloropurine to the desired product.

Chemical Reactions Analysis

1H-Purin-6-amine, N-cyclohexyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and coupling agents like palladium catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Purin-6-amine, N-cyclohexyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Purin-6-amine, N-cyclohexyl- involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes involved in nucleic acid metabolism, affecting DNA and RNA synthesis. The compound may also interact with cellular receptors, influencing various signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1H-Purin-6-amine, N-cyclohexyl- can be compared with other similar compounds such as:

The uniqueness of 1H-Purin-6-amine, N-cyclohexyl- lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

N-cyclohexyl-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5/c1-2-4-8(5-3-1)16-11-9-10(13-6-12-9)14-7-15-11/h6-8H,1-5H2,(H2,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWYVRQMZKOENB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349716
Record name N-cyclohexyl-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7674-45-5
Record name N-cyclohexyl-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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